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Compound of Interest

Compound Name:
meso-Tetra(4-

carboxyphenyl)porphine

Cat. No.: B077598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of meso-
Tetra(4-carboxyphenyl)porphine (TCPP), a versatile photosensitizer with significant

applications in biomedical research and drug development. This document outlines the core

spectroscopic characteristics of TCPP, detailed experimental protocols for its analysis, and

visual representations of its role in therapeutic applications.

Core Spectroscopic Data
The unique photophysical and structural properties of meso-Tetra(4-carboxyphenyl)porphine
(TCPP) can be thoroughly characterized using a suite of spectroscopic techniques. The

following tables summarize the key quantitative data obtained from UV-Vis absorption,

fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Table 1: UV-Vis Absorption Spectroscopy Data for TCPP
The electronic absorption spectrum of TCPP is characterized by an intense Soret band and

several weaker Q-bands in the visible region, which are typical for porphyrins. The exact

positions and intensities of these bands can be influenced by the solvent and pH.
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Spectral
Feature

Wavelength
(λmax) in DMF
(nm)

Molar
Extinction
Coefficient (ε)
in DMF
(M⁻¹cm⁻¹)

Wavelength
(λmax) at pH 9
(nm)[1]

Molar
Extinction
Coefficient (ε)
at pH 9
(M⁻¹cm⁻¹)[1]

Soret Band ~418 Not specified 414 3.5 x 10⁵

Q-band IV ~515 Not specified 517 1.2 x 10⁴

Q-band III ~550 Not specified 554 6.5 x 10³

Q-band II ~590 Not specified 579 5.2 x 10³

Q-band I ~646 Not specified 634 3.3 x 10³

Table 2: Fluorescence Spectroscopy Data for TCPP
TCPP exhibits characteristic fluorescence emission, which is crucial for its application as a

fluorescent probe and in photodynamic therapy.

Parameter Value Conditions

Emission Maximum (λem) ~650 nm and ~715 nm In DMF

Fluorescence Quantum Yield

(ΦF)
Not specified In DMF

Fluorescence Lifetime (τ) Not specified In DMF

Table 3: ¹H NMR Spectroscopy Data for TCPP
Proton NMR (¹H NMR) spectroscopy provides detailed information about the molecular

structure of TCPP. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference.
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Proton Type
Chemical Shift (δ)
in DMSO-d₆ (ppm)
[2]

Multiplicity[2] Integration[2]

Pyrrole (β-H) 8.85 s 8H

Phenyl (ortho-H) 8.38 d 8H

Phenyl (meta-H) 8.32 d 8H

Imine (N-H) -2.95 s 2H

Table 4: ¹³C NMR Spectroscopy Data for TCPP
While extensively characterized by various spectroscopic methods, specific published ¹³C NMR

chemical shift data for meso-Tetra(4-carboxyphenyl)porphine in common deuterated

solvents were not readily available in the surveyed literature. Researchers are encouraged to

perform this analysis to supplement the existing data.

Table 5: FTIR Spectroscopy Data for TCPP
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in the TCPP molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)
Vibrational Mode
Assignment

Reference

~3310 N-H stretch (pyrrole)

~1700 C=O stretch (carboxylic acid)

~1400
C-O-H bend / C=C stretch

(aromatic)

~1250 C-O stretch (carboxylic acid)

~965 N-H wag (pyrrole)

~800 C-H bend (aromatic)
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Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis

of TCPP.

UV-Vis Absorption Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of TCPP in a suitable solvent (e.g.,

Dimethylformamide - DMF) at a concentration of approximately 1x10⁻³ M. From the stock

solution, prepare a series of dilutions in the range of 1x10⁻⁶ to 1x10⁻⁵ M.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes with a 1 cm path length.

Fill the reference cuvette with the pure solvent.

Record the absorption spectrum of each diluted TCPP solution from 350 nm to 750 nm.

Ensure the absorbance of the Soret peak is within the linear range of the instrument

(typically < 2).

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A

= εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length

in cm.

Fluorescence Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of TCPP in a suitable solvent (e.g., DMF) with

an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter

effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission

monochromator.

Data Acquisition:

Excite the sample at the Soret band maximum (e.g., ~418 nm).

Record the emission spectrum over a range of approximately 600 nm to 800 nm.

To determine the fluorescence quantum yield, a standard with a known quantum yield

(e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical experimental

conditions.

Data Analysis:

Identify the wavelengths of maximum fluorescence emission.

Calculate the fluorescence quantum yield (ΦF) relative to the standard using the following

equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation

wavelength, and η is the refractive index of the solvent.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of TCPP in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be

required compared to ¹H NMR.
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Data Analysis:

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the chemical shifts to the corresponding protons and carbons in the TCPP

molecule.

FTIR Spectroscopy Protocol
Sample Preparation: Prepare a solid sample by mixing a small amount of TCPP with dry

potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, a thin film

can be cast from a solution onto a suitable IR-transparent window.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the pure KBr pellet or the empty sample holder.

Record the spectrum of the TCPP sample over the mid-IR range (typically 4000-400

cm⁻¹).

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

molecular vibrations and functional groups.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the

application of TCPP in a biomedical context.
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Caption: Workflow of Photodynamic Therapy using TCPP.
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Caption: Logical diagram of a TCPP-based drug delivery system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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